2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine
Description
2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine is a bicyclic heterocyclic compound characterized by a pyrido[4,3-d]pyrimidine core fused with a saturated six-membered ring system. The molecule features a propan-2-amine substituent at position 2 of the pyrido-pyrimidine scaffold.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N4/c1-10(2,11)9-13-6-7-5-12-4-3-8(7)14-9/h6,12H,3-5,11H2,1-2H3 |
InChI Key |
JUEZABORGWZWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C2CNCCC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Core
Key Observations :
- Replacement of the pyrido-pyrimidine core with triazolo systems (e.g., ) introduces sulfur or nitrogen-rich heterocycles, which may improve metabolic stability but reduce planarity for target binding.
- Positional isomers (e.g., [2,3-d] vs.
Substituent Effects on Physicochemical Properties
Key Observations :
- Bulky substituents like piperidine may improve target selectivity by occupying hydrophobic pockets but could limit blood-brain barrier penetration.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Kinase Inhibition : Pyrido-pyrimidine derivatives (e.g., ) are often potent kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The chloro-substituted analog may exhibit enhanced binding via halogen bonding.
- Metabolic Stability : Triazolo derivatives (e.g., ) with sulfur or nitrogen-rich cores may resist cytochrome P450-mediated oxidation, improving half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
